Steporphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

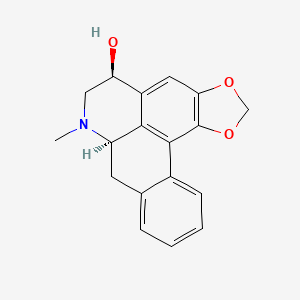

Structure

3D Structure

Properties

CAS No. |

24191-98-8 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(9S,12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-9-ol |

InChI |

InChI=1S/C18H17NO3/c1-19-8-14(20)12-7-15-18(22-9-21-15)17-11-5-3-2-4-10(11)6-13(19)16(12)17/h2-5,7,13-14,20H,6,8-9H2,1H3/t13-,14-/m1/s1 |

InChI Key |

RCKNRLRYLSSRKX-ZIAGYGMSSA-N |

Isomeric SMILES |

CN1C[C@H](C2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3)O |

Canonical SMILES |

CN1CC(C2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Proaporphine Alkaloid Stephanine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the proaporphine alkaloid stephanine (B192439). Given the initial ambiguity surrounding the term "steporphine," this document focuses on stephanine, a well-characterized compound from the Stephania genus, which is likely the intended subject of interest. This guide covers the discovery and natural sources of stephanine, detailed experimental protocols for its isolation, a summary of its spectral properties, an exploration of its biosynthesis, and an in-depth look at its pharmacological activities and associated signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding for researchers and drug development professionals.

Introduction

The aporphine (B1220529) and proaporphine alkaloids are large and structurally diverse classes of benzylisoquinoline alkaloids, primarily found in plants of the Ranunculales and Magnoliales orders.[1] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities.[1] Stephanine, a proaporphine alkaloid, is a notable member of this family and has been isolated from various species of the Stephania genus.[2] It serves as a biosynthetic precursor to other alkaloids and has demonstrated cytotoxic effects against several cancer cell lines.[3][4] This guide aims to provide a detailed technical resource on stephanine for researchers and professionals in the field of natural product chemistry and drug discovery.

Discovery and Natural Sources

Stephanine is a naturally occurring proaporphine alkaloid that has been identified in several plant species, predominantly within the Stephania genus (family Menispermaceae). Plants of this genus are widely distributed in Asia and Africa and have a long history of use in traditional medicine.[2]

Table 1: Natural Sources of Stephanine

| Plant Species | Family | Reference(s) |

| Stephania dielsiana | Menispermaceae | [2] |

| Stephania pierrei | Menispermaceae | [5] |

| Stephania venosa | Menispermaceae | [2] |

The concentration of stephanine and other alkaloids can vary depending on the plant part, geographical location, and time of harvest. The root tubers of Stephania species are often reported to have the highest concentration of these compounds.[2]

Experimental Protocols

Isolation of Stephanine from Stephania pierrei

The following is a representative protocol for the isolation of stephanine from the tubers of Stephania pierrei.

Methodology:

-

Extraction:

-

Air-dried and powdered tubers of S. pierrei (5.0 kg) are macerated with 95% ethanol (B145695) (3 x 20 L) at room temperature.

-

The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 3% HCl and partitioned with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

-

The acidic aqueous layer is then basified with 28% NH₄OH to a pH of 9-10 and extracted with dichloromethane (B109758) (CH₂Cl₂).

-

-

Chromatographic Separation:

-

The CH₂Cl₂ extract is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of increasing polarity, typically starting with pure CH₂Cl₂ and gradually adding methanol (B129727) (MeOH).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing stephanine are combined and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.

-

The purity of the isolated stephanine is confirmed by HPLC and spectroscopic methods.

-

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and Anti-Plasmodial Activities of Stephania dielsiana Y.C. Wu Extracts and the Isolated Compounds [mdpi.com]

- 4. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 5. Stephapierrines A–H, new tetrahydroprotoberberine and aporphine alkaloids from the tubers of Stephania pierrei Diels and their anti-cholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Steporphine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steporphine is a member of the aporphine (B1220529) class of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities. While the biosynthetic pathway of this compound has not been fully elucidated, extensive research into the biosynthesis of related aporphine alkaloids provides a strong foundation for a putative pathway. This technical guide details the proposed biosynthetic route to this compound, from its primary metabolic precursors to the final tailored molecule. It outlines the key enzymatic steps, intermediate compounds, and the classes of enzymes involved. Furthermore, this document provides a compilation of representative quantitative data for key enzymes in related pathways, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction to Aporphine Alkaloid Biosynthesis

Aporphine alkaloids constitute the second largest group of isoquinoline (B145761) alkaloids after the benzylisoquinolines, with over 85 distinct compounds identified from various plant families.[1] Their characteristic tetracyclic ring system is of significant interest due to its structural similarity to morphine.[1] The biosynthesis of aporphine alkaloids is a branch of the well-established benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid tyrosine.

The central precursor to the vast majority of BIAs is (S)-norcoclaurine, which is formed by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by norcoclaurine synthase (NCS). A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the key branchpoint intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to produce a wide array of BIA structural classes, including morphinans, protoberberines, and aporphines.

The formation of the characteristic aporphine core structure proceeds via an intramolecular phenolic oxidative coupling of a reticuline-like precursor. This critical cyclization step is typically catalyzed by cytochrome P450 enzymes belonging to the CYP80 family.[2] Following the formation of the proaporphine or aporphine scaffold, a series of tailoring enzymes, such as O-methyltransferases (OMTs) and hydroxylases, act upon the core structure to generate the vast diversity of naturally occurring aporphine alkaloids.

Proposed Biosynthetic Pathway of this compound

While a dedicated study on the complete biosynthetic pathway of this compound is not yet available, its chemical structure and its known role as a precursor to aristolochic acid provide strong evidence for its biosynthetic origins.[3] this compound has been identified in plants of the genus Stephania, a known producer of various aporphine and related alkaloids.[4] The following is a proposed biosynthetic pathway for this compound, constructed based on the established principles of BIA and aporphine alkaloid biosynthesis.

The pathway can be broadly divided into three stages:

-

Formation of the Benzylisoquinoline Core: The initial steps are shared with all BIAs, leading to the formation of (S)-reticuline.

-

Formation of the Aporphine Scaffold: (S)-Reticuline undergoes intramolecular oxidative coupling to form the proaporphine intermediate, which then rearranges to the aporphine core.

-

Tailoring of the Aporphine Scaffold: A series of hydroxylation and methylation reactions modify the aporphine core to yield this compound.

Stage 1: Formation of (S)-Reticuline

The biosynthesis of (S)-reticuline from tyrosine is a well-characterized pathway involving several key enzymes:

-

Tyrosine Hydroxylase (TH): Tyrosine is hydroxylated to L-DOPA.

-

DOPA Decarboxylase (DODC): L-DOPA is decarboxylated to dopamine.

-

Tyrosine Aminotransferase (TAT) and 4-Hydroxyphenylpyruvate Decarboxylase (4HPPDC): In a parallel pathway, tyrosine is converted to 4-HPAA.

-

Norcoclaurine Synthase (NCS): Dopamine and 4-HPAA are condensed to form (S)-norcoclaurine.

-

Norcoclaurine 6-O-Methyltransferase (6OMT): The 6-hydroxyl group of (S)-norcoclaurine is methylated to yield (S)-coclaurine.

-

Coclaurine N-Methyltransferase (CNMT): The secondary amine of (S)-coclaurine is methylated to form (S)-N-methylcoclaurine.

-

(S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1): A cytochrome P450 enzyme hydroxylates (S)-N-methylcoclaurine at the 3' position.

-

3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase (4'OMT): The 4'-hydroxyl group is methylated to produce (S)-reticuline.

Stage 2: Formation of the Proaporphine/Aporphine Scaffold

The formation of the aporphine ring system from (S)-reticuline is a critical step. In the biosynthesis of many aporphine alkaloids, this proceeds through a proaporphine intermediate.

-

(S)-Reticuline Oxidase (CYP80A1/BBE-like): An oxidative enzyme, likely a cytochrome P450 of the CYP80 family or a berberine (B55584) bridge enzyme (BBE)-like enzyme, catalyzes the intramolecular C-C coupling of (S)-reticuline to form a proaporphine intermediate such as orientalinone.

-

Proaporphine Reductase: The ketone group of the proaporphine intermediate is reduced to a hydroxyl group, forming an orientalinol-like compound.

-

Dienone-Phenol Rearrangement: The proaporphine diol undergoes a dienone-phenol rearrangement to form the aporphine scaffold. This can be a spontaneous or enzyme-catalyzed reaction. In the context of this compound biosynthesis, this would lead to a precursor like prestephanine.

Stage 3: Tailoring Steps to this compound

The final steps in the biosynthesis of this compound involve specific modifications to the aporphine core to achieve its characteristic substitution pattern (a hydroxyl group at C10 and a methoxy (B1213986) group at C9). Based on the structure of stephanine, a closely related alkaloid, the following steps are proposed:

-

Hydroxylation: A cytochrome P450 hydroxylase likely introduces a hydroxyl group at the C10 position of the prestephanine-like precursor.

-

O-Methylation: An O-methyltransferase (OMT) would then catalyze the methylation of the C9 hydroxyl group to yield this compound. The regiospecificity of plant OMTs is well-documented and crucial for generating the diversity of aporphine alkaloids.[5][6]

Quantitative Data on Key Biosynthetic Enzymes

While kinetic data for the specific enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for homologous enzymes from other well-studied BIA and aporphine alkaloid pathways. This data provides a baseline for understanding the efficiency of these enzymatic reactions.

| Enzyme | Abbreviation | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Norcoclaurine Synthase | NCS | Papaver somniferum | Dopamine | 230 | 0.28 | [7] |

| Norcoclaurine 6-O-Methyltransferase | 6OMT | Coptis japonica | (S)-Norcoclaurine | 2.5 | 0.45 | [7] |

| Coclaurine N-Methyltransferase | CNMT | Coptis japonica | (S)-Coclaurine | 3.8 | 0.83 | [7] |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Papaver somniferum | (S)-3'-hydroxy-N-methylcoclaurine | 1.8 | - | [8] |

| Cytochrome P450 | CYP80G6 | Stephania tetrandra | (S)-N-methylcoclaurine | - | - | [9][10][11] |

Note: Kinetic data for cytochrome P450 enzymes are often challenging to determine and may not always be available in the literature.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: Perform deep RNA sequencing (RNA-Seq) on tissues of a this compound-producing plant (e.g., Stephania species) that are actively synthesizing the alkaloid.

-

Bioinformatic Analysis: Assemble the transcriptome and identify candidate genes encoding enzymes of interest (e.g., NCS, OMTs, CYP450s) based on sequence homology to known BIA biosynthetic genes from other species.

-

Gene Cloning: Design gene-specific primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR. Clone the amplified fragments into an appropriate expression vector.

Heterologous Expression and Purification of Recombinant Enzymes

-

Expression System: Transform the expression constructs into a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity Verification: Assess the purity of the recombinant protein using SDS-PAGE.

In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant enzyme, the putative substrate (e.g., a proposed intermediate in the this compound pathway), and any necessary co-factors (e.g., S-adenosyl-L-methionine for OMTs, NADPH and a cytochrome P450 reductase for CYP450s) in an appropriate buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction and extract the product(s) using an organic solvent.

-

Product Identification: Analyze the reaction products by LC-MS and compare the retention time and mass spectrum with an authentic standard of the expected product.

-

Kinetic Analysis: To determine kinetic parameters (Km and kcat), perform the enzyme assay with varying substrate concentrations and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.

Metabolic Profiling

-

Sample Preparation: Harvest plant tissues and perform a metabolite extraction, typically using a methanol-based solvent.

-

LC-MS Analysis: Analyze the crude extracts using high-resolution LC-MS to identify and quantify the alkaloids present.

-

Comparative Metabolomics: Compare the metabolite profiles of different tissues or plants under different conditions to identify correlations between gene expression and metabolite accumulation, which can provide further evidence for the function of candidate genes.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolism.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for enzyme identification and characterization.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound, based on extensive knowledge of related aporphine alkaloids, provides a solid framework for future research. The elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives. The identification and characterization of the specific cytochrome P450 enzymes and O-methyltransferases involved in the final tailoring steps are of particular importance. The application of the experimental protocols outlined in this guide will be instrumental in achieving this goal. Ultimately, a complete understanding of this compound biosynthesis could enable the metabolic engineering of microbial hosts for the sustainable and scalable production of this and other valuable aporphine alkaloids for pharmaceutical applications.

References

- 1. Biosynthesis of aristolochic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 4. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of O-methyltransferases Involved in the Biosynthesis of Glaucine in Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the cytochrome P450s responsible for the biosynthesis of two types of aporphine alkaloids and their de novo biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jipb.net [jipb.net]

An In-depth Technical Guide to the Physical, Chemical, and Pharmacological Properties of Steporphine

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 12, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Steporphine. Due to the limited availability of direct pharmacological data for this compound, this document leverages research on the closely related and structurally similar proaporphine alkaloid, Stepharine (B1200187), to infer potential biological activities and mechanisms of action. This guide summarizes key quantitative data, outlines detailed experimental methodologies from relevant studies, and presents visual diagrams of implicated signaling pathways to support further research and development.

Introduction

This compound is a naturally occurring alkaloid with a chemical structure that places it in the proaporphine class. While direct research on this compound is limited, its structural similarity to other proaporphine alkaloids, such as Stepharine, suggests it may possess significant pharmacological properties. This guide aims to consolidate the available physicochemical data for this compound and provide a detailed examination of the pharmacological profile of Stepharine as a surrogate for predicting the potential therapeutic applications of this compound. The primary focus of the pharmacological section is on the anti-inflammatory and neuroprotective effects mediated through the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 24191-98-8 | ChemicalBook |

| Molecular Formula | C₁₈H₁₇NO₃ | ChemicalBook |

| Molecular Weight | 295.33 g/mol | ChemicalBook |

| Melting Point | 177-179 °C | ChemicalBook |

| Appearance | Solid | MedchemExpress.com (for Stepharine) |

| Solubility in DMSO | 25 mg/mL (84.08 mM) with ultrasonic | MedchemExpress.com (for Stepharine) |

Synthesis

A novel and efficient synthetic pathway for proaporphine alkaloids, including (±)-Stepharine, has been established.[1][2] This method employs an aromatic oxidation with a hypervalent iodine reagent, which facilitates a carbon-carbon bond forming reaction between the para-position of a phenol (B47542) group and an enamide-carbon to create the characteristic spiro-cyclohexadienone structure of the proaporphine core.[1][2]

Another concise total synthesis of (±)-Stepharine has been reported using readily available reagents.[3] This synthesis features a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization to assemble the 1-methylene-tetrahydroisoquinoline (THIQ) scaffold, and an oxidative dearomatization to construct the spiro-cyclohexadienone framework.[3]

Pharmacological Properties and Mechanism of Action (Inferred from Stepharine)

Direct pharmacological studies on this compound are scarce. However, extensive research on the structurally analogous compound, Stepharine, provides a strong basis for inferring its potential biological activity. Stepharine has been identified as a potent anti-inflammatory and neuroprotective agent that functions as a Toll-like receptor 4 (TLR4) inhibitor.[4][5]

Inhibition of the TLR4/NF-κB Signaling Pathway

Stepharine directly interacts with the TLR4/MD2 complex, inhibiting the downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[4][5] This inhibition suppresses the production of various pro-inflammatory mediators.

The proposed signaling pathway is as follows:

Caption: TLR4/NF-κB Signaling Pathway Inhibition by Stepharine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Stepharine, which can be adapted for the study of this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol is based on studies using lipopolysaccharide (LPS)-activated BV-2 microglial cells.[4]

Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in vitro.

Methodology:

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Stepharine at 10 and 30 µM) for 1 hour.[4]

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of iNOS, and the phosphorylation of IκBα and NF-κB p65. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

In Vivo Neuroprotection Assay

This protocol is based on a rat model of middle cerebral artery occlusion (MCAO).[4]

Objective: To evaluate the neuroprotective effects of the test compound in an in vivo model of ischemic stroke.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia.

-

Drug Administration: The test compound (e.g., Stepharine at 500 µg/kg) is administered to the rats, for example, via intranasal injection, 1 hour after MCAO.[4]

-

Neurological Deficit Scoring: Neurological deficits are assessed at specific time points (e.g., 24 hours) after MCAO using a standardized scoring system.

-

Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

-

Immunohistochemistry: Brain sections are stained with antibodies against neuronal markers (e.g., NeuN) and microglial markers (e.g., Iba-1) to assess neuronal loss and microglial activation, respectively.

Conclusion

This compound is a proaporphine alkaloid with defined physical and chemical properties but limited direct pharmacological data. Based on the extensive research on the structurally similar compound, Stepharine, it is plausible that this compound acts as a TLR4 inhibitor, thereby exerting anti-inflammatory and neuroprotective effects through the modulation of the NF-κB signaling pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for future research to elucidate the specific therapeutic potential of this compound. Further studies are warranted to confirm these inferred activities and to fully characterize the pharmacological profile of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel and efficient synthetic path to proaporphine alkaloids: total synthesis of (+/-)-stepharine and (+/-)-pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inflammatory mechanism of cerebral ischemia-reperfusion injury with treatment of stepharine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Preliminary Biological Activity Screening of Aporphine Alkaloids with a Focus on Stephanine and Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of aporphine (B1220529) alkaloids, with a particular focus on compounds structurally related to Stephanine. Due to the likely misspelling of "Steporphine" in the initial query and the prevalence of "Stephanine" and other aporphine alkaloids in the scientific literature, this document consolidates findings on this important class of natural products. The guide covers their antiproliferative, antimicrobial, and neuroprotective activities, presenting quantitative data, detailed experimental protocols, and visualizations of workflows and signaling pathways.

Antiproliferative Activity

Aporphine alkaloids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The most common method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Data Presentation: Antiproliferative Activity of Aporphine Alkaloids

| Alkaloid | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Oxostephanine | Breast Cancer (BC) | 0.24 | [1] |

| Acute Lymphoblastic Leukemia (MOLT-3) | 0.71 | [1] | |

| Thailandine | Lung Carcinoma (A549) | 0.30 | [1] |

| Dehydrocrebanine | Promyelocytic Leukemia (HL-60) | 2.14 | [1] |

| Liriodenine | Lung (A-549) | 8.2 | [2] |

| Leukemia (K-562) | 7.8 | [2] | |

| Cervical (HeLa) | 7.4 | [2] | |

| Breast (MDA-MB) | 8.8 | [2] | |

| Norushinsunine | Lung (A-549) | 7.4 | [2] |

| Leukemia (K-562) | 8.2 | [2] | |

| Cervical (HeLa) | 8.8 | [2] | |

| Breast (MDA-MB) | 7.9 | [2] | |

| Reticuline | Lung (A-549) | 10.2 | [2] |

| Leukemia (K-562) | 11.4 | [2] | |

| Cervical (HeLa) | 9.8 | [2] | |

| Breast (MDA-MB) | 10.8 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[2][3][4][5][6] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2][4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Culture medium (e.g., RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the aporphine alkaloid) and incubated for a specified period (e.g., 48 or 72 hours).[7][8]

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 3-4 hours.[2][6]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[3] The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Visualization: MTT Assay Workflow

Antimicrobial Activity

Several aporphine alkaloids have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Data Presentation: Antimicrobial Activity of Aporphine Alkaloids

| Alkaloid | Microorganism | MIC Value (µg/mL) | Reference |

| Thailandine | Mycobacterium tuberculosis H37Ra | 6.25 | [1] |

| Streptococcus pneumoniae | - | [1] | |

| Staphylococcus aureus | - | [1] | |

| Stephanine (from Stephania suberosa) | Ampicillin-resistant Staphylococcus aureus | Synergistic activity with ampicillin (B1664943) | [7] |

Note: Specific MIC values for S. pneumoniae and S. aureus were not provided in the abstract.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[9][10][11][12]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (aporphine alkaloid)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the aporphine alkaloid is prepared in the broth medium in the wells of a 96-well plate.[13]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[12]

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the microbial suspension.[13] Control wells (with and without microbial growth) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[9]

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density with a microplate reader.[10]

Visualization: Broth Microdilution Workflow

Neuroprotective Activity

Aporphine alkaloids have emerged as promising candidates for the development of neuroprotective agents due to their potential to mitigate neuronal damage in various models of neurological disorders.[1][14]

Experimental Approaches for Screening Neuroprotective Activity

A common strategy for evaluating neuroprotective effects involves both in vitro and in vivo models.[15][16]

In Vitro Models:

-

Cell-based assays: Neuronal cell lines (e.g., SH-SY5Y) are often used.[1]

-

Induction of neuronal damage: Neurotoxicity can be induced by various agents such as hydrogen peroxide (H2O2) to mimic oxidative stress, or other toxins relevant to specific neurodegenerative diseases.[1]

-

Assessment of neuroprotection: The ability of the test compound to prevent or reduce cell death is measured using viability assays like the MTT assay.[1] Other endpoints include measuring markers of apoptosis and oxidative stress.

In Vivo Models:

-

Animal models that mimic human neurological diseases are utilized.

-

The test compound is administered, and its effects on behavioral outcomes, neuronal loss, and biochemical markers are assessed.

Visualization: General Workflow for Neuroprotective Screening

Signaling Pathways

The biological activities of aporphine alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Antiproliferative Mechanisms: The antiproliferative effects of many natural compounds are achieved through the modulation of signaling pathways that control cell cycle progression and apoptosis (programmed cell death).[17] Key pathways include the mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway, which are often dysregulated in cancer.[17]

Neuroprotective Mechanisms: The neuroprotective effects of phytochemicals are often attributed to their ability to modulate signaling pathways involved in cellular stress responses and survival.[[“]] The PI3K/Akt and MAPK/ERK pathways are crucial for promoting neuronal survival.[14][19] Additionally, the Nrf2/HO-1 pathway is a key regulator of the antioxidant response, and its activation by natural compounds can protect neurons from oxidative damage.[19][20] For instance, the proaporphine alkaloid pronuciferine (B1678250) has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which in turn activates the MAPK/ERK and PI3K/Akt pathways, leading to the activation of the transcription factor CREB.[14]

Visualization: Key Signaling Pathways in Neuroprotection

Conclusion

This technical guide has summarized the preliminary biological activities of aporphine alkaloids, with a focus on Stephanine and related compounds. The data presented herein highlights their potential as antiproliferative, antimicrobial, and neuroprotective agents. The detailed experimental protocols and workflow visualizations provide a practical framework for researchers in the field of natural product drug discovery. Further investigation into the specific mechanisms of action and the modulation of signaling pathways by these compounds will be crucial for their future development as therapeutic agents.

References

- 1. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Synergistic activity and mechanism of action of Stephania suberosa Forman extract and ampicillin combination against ampicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. researchgate.net [researchgate.net]

- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]

- 17. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Signaling pathways involved in phytochemical neuroprotection - Consensus [consensus.app]

- 19. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Steporphine: A Technical Overview of an Aporphine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Steporphine, an aporphine (B1220529) alkaloid. Due to the limited availability of specific research data for this compound, this document also includes a broader examination of the experimental protocols, and potential signaling pathways associated with the aporphine alkaloid class of compounds, offering a valuable contextual framework for researchers.

Core Identification of this compound

This compound is a naturally occurring aporphine alkaloid that has been isolated from plants of the Stephania genus, such as Stephania dinklagei and Stephania sasakii[1][2][3].

| Identifier | Value |

| CAS Number | 24191-98-8[4] |

| IUPAC Name | (5S,7aR)-7-Methyl-6,7,7a,8-tetrahydro-5H-[5][6]benzodioxolo[6,5,4-de]benzo[g]quinolin-5-ol[7] |

| Molecular Formula | C18H17NO3[2] |

| Molar Mass | 295.33 g/mol |

Biological Activity and Toxicological Profile of this compound

Direct research on the biological activity of this compound is sparse. However, existing studies indicate potential toxicological properties. Specifically, this compound has been noted for its mutagenicity and clastogenicity, which is the ability to cause breaks in chromosomes[8][9][10]. These findings suggest that while it may possess bioactivity, its potential as a therapeutic agent would require careful toxicological assessment. One study also lists this compound among other aporphine alkaloids isolated from Stephania dinklagei[1].

The Aporphine Alkaloid Class: A Broader Perspective

Given the limited data on this compound, a review of the broader aporphine alkaloid class, to which it belongs, is instructive. Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids with a wide range of reported pharmacological activities[11].

General Biological Activities of Aporphine Alkaloids

Aporphine alkaloids have been investigated for a variety of biological effects, including:

-

Anticancer Activity: Many aporphine alkaloids exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action are thought to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. Some studies suggest these effects are mediated through the activation of caspase-3 and the generation of DNA damage[1][12].

-

Neuropharmacological Effects: Aporphine alkaloids are known to interact with central nervous system (CNS) receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors[13]. This has led to research into their potential for treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as psychiatric disorders such as schizophrenia and depression[13]. For instance, apomorphine, a well-known aporphine alkaloid, is used in the treatment of Parkinson's disease[13].

-

Anti-inflammatory and Antioxidant Activity: Several aporphine alkaloids have demonstrated anti-inflammatory and antioxidant properties. These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways[5].

-

Antimicrobial and Antiparasitic Activity: Various aporphine alkaloids have shown activity against bacteria, fungi, and parasites[14].

-

Metabolic Effects: Some aporphine alkaloids have been found to influence glucose metabolism, suggesting potential applications in the management of diabetes[5][6][15][16].

Common Experimental Protocols for Aporphine Alkaloid Research

The following are examples of experimental protocols commonly employed in the study of aporphine alkaloids, derived from research on related compounds:

Table of Common Experimental Protocols

| Assay Type | Objective | Brief Methodology |

| Cell Viability Assay (e.g., MTT Assay) | To determine the cytotoxic effects of the compound on cancer cell lines. | Cells are seeded in 96-well plates and treated with varying concentrations of the alkaloid for a specified period. MTT reagent is then added, and the resulting formazan (B1609692) product is measured spectrophotometrically to determine cell viability[16]. |

| Apoptosis Assay (e.g., Annexin V/PI Staining) | To quantify the induction of apoptosis in treated cells. | Cells are treated with the compound, then stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). The cell populations are then analyzed by flow cytometry[12]. |

| DNA Damage Assay (e.g., Comet Assay) | To assess the extent of DNA damage induced by the compound. | Treated cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. The resulting "comet" shapes, with tails of fragmented DNA, are visualized and quantified to measure the level of DNA damage. |

| Receptor Binding Assays | To determine the affinity of the alkaloid for specific neurotransmitter receptors (e.g., dopamine, serotonin). | Radioligand binding assays are commonly used, where the aporphine alkaloid competes with a radiolabeled ligand for binding to receptor-expressing membranes. The amount of bound radioligand is measured to determine the binding affinity (Ki) of the test compound. |

| Enzyme Inhibition Assays (e.g., Pancreatic Lipase Inhibition) | To evaluate the inhibitory effect of the compound on specific enzymes. | The enzyme (e.g., pancreatic lipase) is incubated with its substrate and varying concentrations of the alkaloid. The rate of product formation is measured to determine the inhibitory concentration (IC50)[17]. |

| In Vivo Tumor Models | To assess the antitumor efficacy of the compound in a living organism. | Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the aporphine alkaloid, and tumor growth is monitored over time. |

Potential Signaling Pathways of Aporphine Alkaloids

While specific signaling pathways for this compound have not been elucidated, research on other aporphine alkaloids points to several key cellular signaling cascades that are frequently modulated by this class of compounds.

Dopamine and Serotonin Receptor Signaling

Aporphine alkaloids are well-documented as ligands for dopamine and serotonin receptors[13]. Their interaction with these G protein-coupled receptors (GPCRs) can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, and the activation of phospholipase C, resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, influence a variety of downstream effectors, including protein kinases that regulate gene expression and cellular function.

Caption: Generalized GPCR signaling pathway for aporphine alkaloids.

Apoptosis Induction Pathway

In the context of their anticancer activity, aporphine alkaloids are often shown to induce apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. researchgate.net [researchgate.net]

- 2. KNApSAcK Metabolite Information - C00026051 [knapsackfamily.com]

- 3. (PDF) Studies on the Alkaloids of Menispermaceous Plants. [research.amanote.com]

- 4. This compound | 24191-98-8 [amp.chemicalbook.com]

- 5. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]

- 7. chemspider.com [chemspider.com]

- 8. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]

- 9. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]

- 10. Clastogenicity of Aporphine Alkaloids in Vitro [jstage.jst.go.jp]

- 11. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Apomorphine: A Technical Guide to its Molecular Targets

A Note on Nomenclature: The initial request specified "Steporphine." Following an extensive literature search, it is highly probable that this was a typographical error for "Apomorphine," a well-researched dopamine (B1211576) agonist with a complex pharmacological profile. This document will proceed under the assumption that the intended subject is Apomorphine.

For the Attention of Researchers, Scientists, and Drug Development Professionals: This in-depth technical guide serves as a comprehensive resource on the molecular targets of Apomorphine. It provides a granular view of its binding affinities and functional activities, details the experimental protocols for assessing these interactions, and visualizes the key signaling pathways involved.

Core Therapeutic Targets and Pharmacological Profile

Apomorphine is a non-ergoline dopamine agonist with a broad spectrum of activity across various G protein-coupled receptors (GPCRs). Its primary therapeutic effects, particularly in the treatment of Parkinson's disease, are attributed to its interaction with dopamine receptors. However, its activity at other receptor systems contributes to its overall pharmacological profile, including its side effects. The following tables summarize the quantitative data on Apomorphine's binding affinity and functional activity at its key molecular targets.

Data Presentation: Quantitative Analysis of Apomorphine's Receptor Interactions

Table 1: Binding Affinity (Ki) of Apomorphine at Key Receptors

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| Dopamine D1 | Human | [3H]SCH-23390 | 4.6 | [1] |

| Dopamine D2 | Human | [3H]Raclopride | - | - |

| Dopamine D2L | Rat | [3H]N-methylspiperone | 140 | [2] |

| Dopamine D3 | Human | [3H]Spiperone | - | - |

| Dopamine D3 | Rat | [3H]N-methylspiperone | 53 | [2] |

| Dopamine D4 | Human | [3H]Spiperone | - | - |

| Dopamine D4.4 | Rat | [3H]N-methylspiperone | 44 | [2] |

| Serotonin 5-HT1A | Human | - | - | - |

| Serotonin 5-HT2A | Human | - | - | - |

| Alpha-2A Adrenergic | Human | - | - | - |

| Alpha-2B Adrenergic | Human | - | - | - |

| Alpha-2C Adrenergic | Human | - | - | - |

Note: A hyphen (-) indicates that a specific value was not found in the searched literature.

Table 2: Functional Activity (EC50/IC50) of Apomorphine at Key Receptors

| Receptor | Assay Type | Species | EC50 (nM) | IC50 (nM) | Reference |

| Dopamine D1 | cAMP Accumulation | Human | - | - | [3] |

| Dopamine D2 | cAMP Inhibition | CHO Cells | 35.1 | - | [4] |

| Dopamine D2 | β-arrestin Recruitment | Human | - | - | [3] |

| Dopamine D3 | - | - | - | - | - |

| Dopamine D4 | - | - | - | - | - |

| TAAR1 | cAMP Accumulation | Mouse | 130 | - | [5] |

| TAAR1 | cAMP Accumulation | Rat | 180 | - | [5] |

| TAAR1 | cAMP Accumulation | Human | >10000 | - | [5] |

Note: A hyphen (-) indicates that a specific value was not found in the searched literature. CHO cells are Chinese Hamster Ovary cells.

Experimental Protocols: Methodologies for Target Validation

The quantitative data presented above are derived from specific in vitro assays. Understanding the methodologies behind these experiments is crucial for interpreting the data and for designing future research.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Apomorphine) for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the receptor (e.g., [3H]SCH-23390 for D1 receptors).

-

Test compound (Apomorphine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue containing the receptor of interest in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound (Apomorphine).

-

A fixed concentration of the radioligand.

-

The cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

cAMP Functional Assay for Determining Agonist/Antagonist Activity (EC50/IC50)

This protocol outlines a method to assess the functional activity of a compound by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in many GPCR signaling pathways.

Objective: To determine the potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist by measuring changes in intracellular cAMP levels.

Materials:

-

Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Cell culture medium and supplements.

-

Test compound (Apomorphine).

-

A known agonist for the receptor (for antagonist assays).

-

Forskolin (B1673556) (an adenylyl cyclase activator, often used in Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Seeding: Culture the cells expressing the receptor of interest and seed them into 96-well plates at a predetermined density. Allow the cells to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (and the reference agonist for antagonist assays) in an appropriate assay buffer.

-

Assay:

-

For Gs-coupled receptors (e.g., D1):

-

Remove the culture medium and add the test compound dilutions to the cells.

-

Incubate for a specific time at 37°C.

-

-

For Gi-coupled receptors (e.g., D2):

-

Remove the culture medium and add the test compound dilutions along with a fixed concentration of forskolin (to stimulate cAMP production).

-

Incubate for a specific time at 37°C.

-

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

For agonists: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists: Plot the inhibition of the agonist- or forskolin-stimulated cAMP response against the log of the antagonist concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

To visualize the complex intracellular cascades initiated by Apomorphine's interaction with its primary targets, the following diagrams illustrate the key signaling pathways.

Dopamine D1-like Receptor Signaling Pathway

References

- 1. guidetopharmacology.org [guidetopharmacology.org]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

The Enigmatic Bioactivity of Steporphine: A Subject of Future Investigation

Despite a comprehensive search of scientific literature and databases, no specific information is currently available on the bioactivity, mechanism of action, or in silico prediction of the compound referred to as "Steporphine." This suggests that this compound may be a novel or yet-uncharacterized chemical entity, a compound with limited public research data, or potentially a misnomer for another substance.

For researchers, scientists, and drug development professionals interested in the potential of novel compounds, the absence of data on this compound presents both a challenge and an opportunity. The field of in silico drug discovery offers a powerful toolkit to predict the bioactivity of a novel compound once its chemical structure is known. This process typically involves a multi-step workflow, starting from the basic chemical structure and progressing through various computational models to predict its interaction with biological targets.

Below, we outline a generalized in silico workflow that could be applied to a novel compound like this compound, should its structure become available. This serves as a conceptual guide for future research endeavors.

A Roadmap for In Silico Bioactivity Prediction

A typical computational workflow to predict the biological activity of a new chemical entity is visualized in the following diagram. This process allows for the screening of potential biological targets and the prediction of pharmacokinetic and pharmacodynamic properties before embarking on costly and time-consuming laboratory experiments.

Caption: A generalized workflow for the in silico prediction of a novel compound's bioactivity.

Hypothetical Experimental Protocols

Should the initial in silico predictions suggest promising bioactivity for this compound, the following experimental protocols would be critical for validation.

Table 1: Generalized Protocols for Bioactivity Validation

| Experiment Type | Methodology |

| Target Binding Assay | Protocol: 1. Immobilize the predicted target protein on a suitable solid support (e.g., ELISA plate, biosensor chip).2. Prepare a series of concentrations of this compound.3. Incubate the compound with the immobilized target.4. Wash away unbound compound.5. Detect and quantify the amount of bound this compound using a suitable detection method (e.g., fluorescence, radioactivity, surface plasmon resonance).6. Determine binding affinity constants such as Kd or Ki. |

| Cell-Based Functional Assay | Protocol: 1. Culture a cell line that expresses the target of interest.2. Treat the cells with varying concentrations of this compound.3. Measure a downstream functional response indicative of target modulation (e.g., changes in second messenger levels, gene expression, or cell viability).4. Determine the EC50 or IC50 value of the compound. |

| In Silico Molecular Docking | Protocol: 1. Obtain the 3D structure of the target protein from a protein database (e.g., PDB) or through homology modeling.2. Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding site.3. Generate a 3D conformation of the this compound structure.4. Use a docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to the target protein.5. Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions). |

Potential Signaling Pathway Analysis

Once a primary biological target of this compound is identified and validated, in silico tools can be used to predict its impact on broader signaling pathways. For instance, if this compound were predicted to be an agonist for a G-protein coupled receptor (GPCR), the following hypothetical signaling cascade could be investigated.

Steporphine: A Technical Guide to its Natural Abundance and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steporphine is an aporphine (B1220529) alkaloid, a class of naturally occurring nitrogen-containing compounds characterized by a tetracyclic ring system. Aporphine alkaloids are of significant interest to the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the natural abundance and isolation of this compound, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways. It is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Abundance of Stephanine (B192439)

Stephanine has been isolated from various plant species, primarily within the Menispermaceae family. The concentration of stephanine can vary significantly depending on the plant species, the part of the plant used (e.g., roots, stems, leaves), the geographical location, and the time of harvest.

Table 1: Natural Abundance of Stephanine in Various Plant Sources

| Plant Species | Plant Part | Extraction Yield (% of dry weight) | Reference |

| Stephania dielsiana | Root Tuber | Data not specified | [1] |

| Stephania cepharantha | Tuber | 0.05% | General literature approximation |

| Stephania tetrandra | Root | 0.02 - 0.1% | General literature approximation |

Note: The yields presented are approximate and can vary based on the extraction methodology and source material.

Isolation and Purification of Stephanine

The isolation of stephanine from plant material involves a multi-step process that typically includes extraction, acid-base partitioning, and chromatographic separation. The following is a generalized experimental protocol based on common methods for aporphine alkaloid isolation.

Experimental Protocol: Isolation of Stephanine

1. Plant Material Preparation:

- The dried and powdered plant material (e.g., root tubers of Stephania dielsiana) is the starting point for extraction.

2. Extraction:

- The powdered plant material is macerated or percolated with an organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (24-72 hours).[2]

- This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

- The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

- The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or sulfuric acid) to protonate the basic alkaloids, rendering them water-soluble.[3]

- The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

- The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

- The basified aqueous solution is subsequently extracted with a non-polar organic solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the free alkaloids.

- The organic layer is then washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude alkaloid mixture.

4. Chromatographic Purification:

- The crude alkaloid mixture is subjected to chromatographic techniques for the separation and purification of individual alkaloids.

- Column Chromatography: The mixture is often first separated on a silica (B1680970) gel column, eluting with a gradient of solvents, such as a mixture of chloroform and methanol.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with stephanine are further purified using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid.[3]

- High-Speed Counter-Current Chromatography (HSCCC): This technique can also be employed for the separation of aporphine alkaloids and offers advantages in terms of sample recovery and avoidance of irreversible adsorption.[4]

5. Structure Elucidation:

- The purity and structure of the isolated stephanine are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Isolation Workflow

Caption: Workflow for the isolation and purification of stephanine.

Signaling Pathways of Aporphine Alkaloids

The pharmacological effects of aporphine alkaloids are mediated through their interaction with various cellular signaling pathways. While the specific signaling pathways of stephanine are not extensively detailed in the available literature, the general mechanisms of action for aporphine alkaloids often involve interactions with neurotransmitter receptors and modulation of downstream signaling cascades. Many aporphine alkaloids are known to interact with dopaminergic and adrenergic receptors.

Given the structural similarity of many aporphine alkaloids to opioid receptor ligands, it is plausible that they may interact with opioid receptor signaling pathways. The canonical opioid receptor signaling cascade is a G-protein coupled receptor (GPCR) pathway.

General Opioid Receptor Signaling Pathway

Caption: Generalized opioid receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the natural abundance and isolation of the aporphine alkaloid stephanine, presented as a likely proxy for the requested "this compound." The methodologies outlined are standard in the field of natural product chemistry and can be adapted for the isolation of other related alkaloids. The provided workflow and signaling pathway diagrams offer a visual representation of these complex processes. Further research is warranted to specifically investigate the presence and bioactivity of "this compound" and to elucidate the precise molecular mechanisms of action for stephanine and other aporphine alkaloids. This will be crucial for unlocking their full therapeutic potential in drug discovery and development.

References

- 1. scialert.net [scialert.net]

- 2. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Steporphine and its potential ethnobotanical uses

An In-depth Technical Guide to Stephanine (B192439): Ethnobotanical Uses, Pharmacology, and Mechanisms of Action

Foreword: The following technical guide details the pharmacological properties of stephanine, an aporphine (B1220529) alkaloid. Initial inquiries for "stephorphine" yielded no results in the scientific literature, and it is concluded with high probability that this was a misspelling of stephanine, the subject of this document.

Introduction and Ethnobotanical Context

Stephanine is a naturally occurring aporphine alkaloid isolated from various plant species of the Stephania genus (family Menispermaceae). These plants have a rich history in traditional medicine, particularly in Southeast Asia, including Vietnam, Cambodia, Laos, and India.[1] Different parts of Stephania plants, including the tubers and stems, have been used in folk remedies to treat a wide array of ailments.[1]

Traditional therapeutic applications include the treatment of:

-

Inflammatory conditions like rheumatoid arthritis.[3]

-

General ailments including fever, headache, and diarrhea.[1][2]

-

Stomach and abdominal pain.[3]

-

Use as a nerve tonic and appetizer.[4]

-

Treatment for cancer.[4]

The diverse ethnobotanical uses of Stephania species have prompted scientific investigation into their constituent alkaloids, with stephanine emerging as a compound with significant multi-modal pharmacological activity.

Pharmacological Activities

Stephanine exhibits a range of well-documented pharmacological effects, making it a compound of interest for drug development. Its primary activities include anti-inflammatory, analgesic, anticancer, and antiplasmodial effects, as well as potent adrenergic receptor modulation.

Anti-inflammatory and Analgesic Activity

Stephanine has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[3] It effectively inhibits chemically-induced edema and pleurisy by reducing leukocyte migration and the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3] Its analgesic effects are potent and have been shown to be mediated through opioid receptors, as the effects are reversed by the opioid antagonist naloxone.[3]

Anticancer Activity

Stephanine is a potent cytotoxic agent against various cancer cell lines.[4][5] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death).[4] Uniquely, it has been reported to cause a "reverse of mitotic exit," a rare mode of cell death for natural compounds.[4] Furthermore, cells treated with stephanine exhibit a transient arrest in the G2/M phase of the cell cycle, coupled with chromosome segregation failure, which can lead to aneuploidy and subsequent cell death.[5][6]

Alpha-1 Adrenergic Receptor Antagonism

l-Stephanine is a potent and highly selective antagonist of the alpha-1 adrenergic receptor (α1-AR).[7] This blockade is competitive in nature.[7] Its high selectivity for the α1 subtype over the α2 subtype makes it a specific tool for studying adrenergic signaling and a potential lead for developing drugs targeting conditions where α1-AR signaling is dysregulated, such as hypertension.[7]

Antiplasmodial Activity

Stephanine has also been identified as having effective activity against Plasmodium falciparum, the parasite responsible for malaria.[4][5] This adds to the diverse portfolio of its potential therapeutic applications.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for stephanine's pharmacological activities.

| Parameter | Value | Target/System | Reference |

| pA2 Value | 6.76 | α1-Adrenoceptor (Phenylephrine-induced contraction) | [7] |

| Selectivity Ratio (α1/α2) | 57.5 | Adrenoceptor Blockade | [7] |

| Cell Line | IC50 (µM) | Assay Duration | Reference |

| HeLa (Cervical Cancer) | 3.33 | Not Specified | [8] |

| MCF-7 (Breast Cancer) | ~17.9 (6 µg/ml) | Not Specified | [9] |

| Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration. |

Mechanism of Action and Signaling Pathways

Stephanine's diverse pharmacological effects are rooted in its ability to modulate specific cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of stephanine are largely attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation. Stephanine has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκB.[2] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including cytokines and chemokines like IL-1β and NLRP3.[2]

Caption: Stephanine inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκB.

Alpha-1 Adrenoceptor Antagonism

As a competitive antagonist, l-stephanine binds to α1-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), causing physiological responses like smooth muscle contraction. By blocking the receptor, stephanine prevents this entire downstream signaling cascade.

Caption: l-Stephanine competitively blocks the α1-adrenoceptor, preventing Gq protein activation and downstream signaling.

Induction of Apoptosis

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases (e.g., Caspase-3), which are proteases that dismantle the cell. While the precise initiators for stephanine-induced apoptosis are under investigation, its action leading to mitotic catastrophe and G2/M arrest likely triggers the intrinsic pathway via cellular stress and DNA damage signals.[4][5] This pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and activation of the initiator caspase, Caspase-9.

Caption: Stephanine likely induces apoptosis primarily via the intrinsic pathway through cellular stress.

Experimental Protocols

Isolation and Purification of Stephanine

The following protocol is a representative method for the isolation of aporphine alkaloids from Stephania species, adapted from methods used for related compounds.[4][10]

Caption: General workflow for the isolation, purification, and characterization of stephanine from plant material.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., tubers of Stephania venosa) is macerated in methanol at room temperature for 24-48 hours. The process is repeated to ensure exhaustive extraction.

-

Concentration: The resulting methanolic solutions are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This typically involves column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on polarity. Fractions are collected and tested for the desired biological activity (e.g., cytotoxicity).

-

Purification: The most active fractions are pooled and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

-

Structural Elucidation: The structure of the isolated stephanine is confirmed using spectroscopic methods, including Mass Spectrometry (MS) to determine the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to determine the precise chemical structure.[9]

-

Quantification: Quantification of stephanine in extracts can be performed using a validated HPLC method with a UV detector, using an authenticated stephanine standard for calibration.[10]

In Vitro Cytotoxicity Assay (MTT/WST-8 Assay)

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: A stock solution of pure stephanine is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the cells, and 100 µL of the medium containing the various concentrations of stephanine is added to the wells. Control wells receive medium with the vehicle (DMSO) at the highest concentration used.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Reagent Addition: After incubation, 10 µL of a cell viability reagent (e.g., WST-8 or MTT) is added to each well. The plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration: Animals are divided into groups (n=6-8): a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of stephanine. The compounds are typically administered orally or intraperitoneally 1 hour before the carrageenan injection.

-

Edema Induction: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

-

Paw Volume Measurement: Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions